Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Chemical Synthesis Quality Control Analytical Chemistry

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) delivers regiochemical specificity essential for SAR-driven drug discovery—the 3-carboxylate methyl ester governs electronic and steric properties distinct from positional isomers. Validated in WNV protease inhibitor hit-to-lead programs. The methyl ester provides superior chromatographic behavior and storage stability versus the free acid (CAS 7509-13-9), enabling quantitative saponification for amide/hydrazide library synthesis. Select ≥97% purity for multistep syntheses where impurity propagation compromises outcomes. Positional isomers are not functionally equivalent.

Molecular Formula C11H9NO3
Molecular Weight 203.197
CAS No. 69454-42-8
Cat. No. B2388277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
CAS69454-42-8
Molecular FormulaC11H9NO3
Molecular Weight203.197
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13)
InChIKeyDPYAPCOWWDVERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate (CAS 69454-42-8) Procurement Guide: Technical Specifications and Selection Criteria


Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) is a heterocyclic building block belonging to the 1-oxo-1,2-dihydroisoquinoline class, with the molecular formula C₁₁H₉NO₃ and molecular weight of 203.19 g/mol . The compound features a fused bicyclic isoquinolinone core with a methyl ester functionality at the 3-position . Its structural characteristics enable utility as a synthetic intermediate in medicinal chemistry programs and as a scaffold for derivatization in drug discovery campaigns [1].

Methyl 1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate (69454-42-8): Why Structural Analogs Are Not Interchangeable


Substitution with positional isomers or ester variants of the 1-oxo-1,2-dihydroisoquinoline scaffold is not functionally equivalent due to regiochemistry-dependent reactivity and target engagement. The 3-carboxylate methyl ester substitution pattern confers distinct electronic and steric properties that govern its utility in specific synthetic transformations [1]. Evidence from medicinal chemistry literature indicates that modifications to the core 1-oxo-1,2-dihydroisoquinoline structure—including positional changes of the carboxylate group or ester alkyl chain variation—significantly influence both chemical reactivity and biological activity profiles [2]. This differential behavior directly impacts experimental reproducibility and downstream application outcomes, making precise compound selection essential for procurement decisions.

Methyl 1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate (69454-42-8): Quantitative Differentiation Evidence for Procurement Decisions


Purity Specifications: Vendor-Grade Differentiation for Methyl 1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate

Vendor-supplied purity specifications for methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) demonstrate measurable grade differentiation. The compound is available at 98% purity from Sigma-Aldrich and Leyan , 97% purity from Bidepharm , and 95% purity from AKSci . This purity range directly affects procurement decisions based on end-use sensitivity to impurities.

Chemical Synthesis Quality Control Analytical Chemistry

Thermal Stability: Melting Point Specification for Methyl 1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) exhibits a defined melting point of 161-162 °C and a predicted boiling point of 439.7 ± 45.0 °C at 760 mmHg . These thermal parameters serve as identity confirmation markers and provide practical guidance for storage and handling conditions during procurement evaluation.

Thermal Analysis Compound Identification Purity Assessment

Synthetic Intermediate Utility: Methyl Ester as Preferred Precursor for Carboxylic Acid Derivatives

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) serves as a direct synthetic precursor to 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 7509-13-9) via quantitative saponification. A documented protocol demonstrates conversion of 914 mg of the methyl ester to 803 mg of the carboxylic acid derivative under mild conditions (1N NaOH, THF/methanol, room temperature, 12 hours) . The methyl ester form offers practical advantages in handling and purification relative to the free carboxylic acid.

Organic Synthesis Medicinal Chemistry Building Block

Positional Isomer Differentiation: 3-Carboxylate vs. Alternative Substitution Patterns

The 3-carboxylate substitution pattern of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) confers distinct chemical reactivity compared to positional isomers. The synthesis of this compound via the 1999 Kudzma method specifically leverages 2-formylbenzoate derivatives to access the 3-carboxylate regioisomer, enabling the introduction of electron-withdrawing groups on the benzene ring [1]. In contrast, alternative substitution patterns (e.g., 4-carboxylate, 5-carboxylate, 6-carboxylate, 7-carboxylate isomers) are accessed through different synthetic routes and exhibit distinct reactivity profiles in downstream derivatization reactions .

Structure-Activity Relationship Scaffold Design Medicinal Chemistry

Scaffold Utility: 1-Oxo-1,2-Dihydroisoquinoline Core in Protease Inhibitor Design

The 1-oxo-1,2-dihydroisoquinoline scaffold—of which methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) is a representative 3-carboxylate building block—has demonstrated utility in the design of West Nile virus (WNV) protease inhibitors. A focused library screening identified a 1-oxo-1,2-dihydroisoquinoline-based derivative (compound 12j) as a WNV protease inhibitor hit that showed no inhibitory activity toward a panel of mammalian serine proteases [1]. This scaffold-level evidence supports the selection of 3-carboxylate-functionalized derivatives for protease-targeted medicinal chemistry programs.

Antiviral Research Protease Inhibition Drug Discovery

Physicochemical Profile: Calculated Lipophilicity and Solubility Parameters for Methyl 1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) possesses calculated physicochemical parameters including consensus Log P (cLogP) of 1.73 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods) and aqueous solubility Log S (ESOL) of -2.34, corresponding to 0.922 mg/mL . The topological polar surface area (TPSA) is calculated at 59.16 Ų . These parameters inform compound selection for applications requiring defined lipophilicity windows or aqueous solubility thresholds.

ADME Prediction Physicochemical Properties Drug-likeness

Methyl 1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate (69454-42-8): Validated Application Scenarios for Procurement Planning


Medicinal Chemistry: Scaffold for Protease Inhibitor Development

The 1-oxo-1,2-dihydroisoquinoline core, exemplified by methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) as a 3-carboxylate building block, has demonstrated utility in West Nile virus (WNV) protease inhibitor programs. A focused library based on this scaffold yielded a hit compound with WNV protease inhibitory activity and selectivity against mammalian serine proteases [1]. Procurement of this compound supports hit-to-lead campaigns targeting viral proteases where the 3-carboxylate functional handle enables modular derivatization.

Synthetic Chemistry: Precursor for Carboxylic Acid and Amide Derivatives

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) serves as an optimized precursor to 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 7509-13-9) via quantitative saponification (914 mg ester → 803 mg acid; ~87.8% recovery) [1]. This conversion pathway enables access to a broader derivative space—including amides, hydrazides, and other carboxylate-derived functionalities—without requiring direct handling of the more polar free acid. The methyl ester form offers superior chromatographic behavior and storage stability for intermediate-scale synthesis operations.

High-Purity Applications: Quality-Sensitive Synthesis and Analytical Standards

For applications requiring stringent impurity control—including analytical method development, reference standard preparation, or reactions sensitive to side-product formation—procurement of the 98% purity grade (Sigma-Aldrich, Leyan) of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is indicated [1]. The 3% absolute purity differential between the highest (98%) and lowest (95%) commercial specifications translates to measurable differences in total impurity burden, which is particularly relevant for NMR reference standards, HPLC calibration, and multistep syntheses where impurities may propagate through subsequent transformations.

Scaffold-Based Library Synthesis: 3-Carboxylate Position for Targeted Derivatization

The 3-carboxylate substitution pattern of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 69454-42-8) provides a defined vector for chemical diversification in library synthesis. The synthesis methodology developed by Kudzma et al. (Tetrahedron Letters, 1999) specifically enables preparation of isoquinoline-3-carboxylates bearing electron-withdrawing groups on the benzene ring [1]. This regiochemical specificity is essential for structure-activity relationship (SAR) studies where the carboxylate position relative to the isoquinolinone core determines pharmacophore geometry and target engagement.

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